molecular formula C11H18BNO2S B1320466 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole CAS No. 859833-13-9

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole

Cat. No.: B1320466
CAS No.: 859833-13-9
M. Wt: 239.15 g/mol
InChI Key: AZYDPQHPHNHZPL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boron-containing heterocyclic compound It features a thiazole ring substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group. One common method includes:

    Formation of the Thiazole Ring: Starting with appropriate thioamide and α-haloketone precursors, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: The thiazole intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydrothiazoles.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boron moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The thiazole ring is a common pharmacophore in many bioactive molecules, including antimicrobial and anticancer agents.

Industry

In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. In biological systems, the thiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: Similar structure but without the dimethyl substitutions, which can affect its reactivity and applications.

Uniqueness

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the combination of the thiazole ring and the dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDPQHPHNHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594463
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-13-9
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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